molecular formula C3H6BrI B1590499 1-Bromo-3-iodopropane CAS No. 22306-36-1

1-Bromo-3-iodopropane

Cat. No. B1590499
CAS RN: 22306-36-1
M. Wt: 248.89 g/mol
InChI Key: ITCHTIHSVATQQI-UHFFFAOYSA-N
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Description

1-Bromo-3-iodopropane is an organic compound with the molecular formula C3H6BrI . It has an average mass of 248.888 Da and a monoisotopic mass of 247.869736 Da .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-iodopropane consists of a three-carbon chain (propane) with a bromine atom attached to the first carbon and an iodine atom attached to the third carbon .


Physical And Chemical Properties Analysis

1-Bromo-3-iodopropane is a liquid at room temperature . It has a molecular weight of 248.89 . The compound should be stored in a dark place, sealed, and at room temperature .

Scientific Research Applications

Spectroscopy and Molecular Structure Analysis

1-Bromo-3-iodopropane has been a subject of interest in the study of molecular structure and behavior. Ogawa et al. (1978) investigated the vibration spectra and rotational isomerism of 1-bromo- and 1-iodopropanes, among others, in various states like gaseous, liquid, glassy, and crystalline. Their research contributed to understanding the normal vibration frequencies and rotational isomerism of these molecules, providing valuable insights into the molecular structure and behavior of 1-bromo-3-iodopropane and related compounds (Ogawa et al., 1978).

Photodissociation Studies

In the field of photodissociation, 1-bromo-3-iodopropane has been used to study intramolecular electronic energy transfer. Stevens et al. (1995) conducted experiments on the photodissociation of 1-bromo-3-iodopropane at 222 nm, revealing insights into the nonadiabaticity and dynamics of this process. Such studies are crucial for understanding the electronic structure and reactions of organic molecules under the influence of light (Stevens et al., 1995).

Electrochemical Reduction Research

The electrochemical behavior of 1-bromo-3-iodopropane has been studied to understand its reductive properties. Pritts and Peters (1994) explored the electrochemical reduction of 1-bromo-3-iodopropane and similar compounds at carbon cathodes, contributing to the broader understanding of electrochemical reactions and potential industrial applications in synthesis and energy storage (Pritts & Peters, 1994).

Mass-Analyzed Threshold Ionization Spectroscopy

The compound has also been a focus in mass-analyzed threshold ionization spectroscopy. Park et al. (2001) studied 1- and 2-iodopropanes using vacuum ultraviolet radiation. This research contributed to determining accurate ionization energies and understanding the dissociation and fragmentation behavior of iodopropanes, which is essential in the field of mass spectrometry and analytical chemistry (Park et al., 2001).

Conformational and Isomeric Studies

Studies have also focused on the conformational and isomeric properties of 1-bromo-3-iodopropane. Matsuura et al. (1979) measured the Raman and infrared spectra of 1-bromo-3-iodopropane, among others, to understand its rotational isomerism and conformational composition. Such studies are vital for comprehending the flexibility and isomeric behavior of organic compounds, which have implications in fields like drug design and materials science (Matsuura et al., 1979).

Safety And Hazards

1-Bromo-3-iodopropane is considered hazardous. It is flammable and can cause skin and eye irritation. Inhalation of its vapors can cause respiratory problems . It should be handled with protective gloves, clothing, and eye/face protection .

Relevant Papers

One relevant paper is “Nonadiabaticity and intramolecular electronic energy transfer in the photodissociation of 1‐bromo‐3‐iodopropane at 222 nm” by Jonathan E. Stevens, David C. Kitchen, Gabriela C. G. Waschewsky, and Laurie J. Butler . This paper discusses the photodissociation of 1-Bromo-3-iodopropane at 222 nm. The study provides insights into the nonadiabaticity and intramolecular electronic energy transfer in the photodissociation process .

properties

IUPAC Name

1-bromo-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrI/c4-2-1-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCHTIHSVATQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498952
Record name 1-Bromo-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-iodopropane

CAS RN

22306-36-1
Record name 1-Bromo-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-iodopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
JE Stevens, DC Kitchen, GCG Waschewsky… - The Journal of chemical …, 1995 - pubs.aip.org
The photodissociation of 1‐bromo‐3‐iodopropane (1,3‐C 3 H 6 BrI) at 222 nm is studied with crossed laser‐molecular beam experiments. Irradiation at this wavelength excites an n(Br)…
Number of citations: 12 pubs.aip.org
WA Pritts, DG Peters - Journal of The Electrochemical Society, 1994 - iopscience.iop.org
… 1-iodopropane differ by 500 mV, we originally expected that the cyclic voltammogram for 1-bromo-3-iodopropane may show a pair of cathodic waves corresponding to consecutive …
Number of citations: 24 iopscience.iop.org
DK Maity, H Mohan, S Chattopadhyay… - Radiation Physics and …, 1997 - Elsevier
… In case of 1-bromo-3-iodopropane, the hydroxyl radicals react to form absorption band with 2m,~ = 400 nm and a small shoulder in 310-330 nm region at neutral pH. In acidic solutions (…
Number of citations: 4 www.sciencedirect.com
JE Stevens - 1997 - elibrary.ru
… laser-molecular beam experiments probe the potential energy surfaces and nonadiabatic couplings which drive the dynamics of C-Br and CI fission when 1-bromo-3-iodopropane (1,3-$…
Number of citations: 2 elibrary.ru
A Yokoyama, T Takayanagi, G Fujisawa - The Journal of chemical …, 1995 - pubs.aip.org
… 5, which investigates selective C–Br bond rupture in 1-bromo-3-iodopropane. In this paper, we present a molecular beam study on the photodissociation of 1-bromo-2-chloro-1,1,2-…
Number of citations: 16 pubs.aip.org
C Kötting, EWG Diau, TI Sølling… - The Journal of Physical …, 2002 - ACS Publications
… 2,2-d 2 -1,3-Dibromopropane and 1-bromo-3-iodopropane were synthesized by procedures described in the literature; refs 17 and 18, respectively. In reported electron diffraction …
Number of citations: 20 pubs.acs.org
ASY Chan, RG Jones - Journal of Vacuum Science & Technology A …, 2001 - pubs.aip.org
… On Al surfaces, dissociative adsorption of 1-bromo-3-iodopropane and 1-bromo-4iodobutane yields propane and butadiene, respectively.In general, thermal dissociation of alkyl …
Number of citations: 8 pubs.aip.org
PS Leang - 1994 - search.proquest.com
This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted. Page 1 INFORMATION TO USERS This manuscript has …
Number of citations: 0 search.proquest.com
TF Fuller, M Doyle, J Newman - Journal of the Electrochemical …, 1994 - iopscience.iop.org
… Cyclic voltammograms for the reduction of 1,3-dibromo-, 1,3-diiodo-, 1-bromo-3-chloro-, 1-chloro-3-iodo-, and 1bromo-3-iodopropane at glassy carbon electrodes in dimethylformamide …
Number of citations: 537 iopscience.iop.org
MJ Begley, L Crombie, D Haigh, RCF Jones… - Journal of the …, 1993 - pubs.rsc.org
… Alkylation under solid-liquid phase-transfer conditions was unpromising when N-(3-bromopropyl)phthalimide was employed, but 1 -bromo-3-iodopropane gave compound 11 …
Number of citations: 1 pubs.rsc.org

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